

Application Note: Spectroscopic Profiling of 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

CAS No.: 926232-20-4

Cat. No.: B3340875

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Executive Summary

The accurate characterization of salicylic acid derivatives is critical in drug development due to their ubiquity as active pharmaceutical ingredients (e.g., Mesalamine) and potential degradation products. This guide details the protocol for the structural elucidation of **2-Hydroxy-5-(2-methoxyacetamido)benzoic acid** (Formula: C

H

NO

; MW: 225.20 g/mol) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Key Challenges Addressed:

- Solubility: High polarity of the zwitterionic core requires specific solvent systems (DMSO-d₆).
- Exchangeable Protons: Detection of labile -COOH, -OH, and -NH protons critical for confirmation.

- Isobaric Interference: Distinguishing the methoxyacetyl moiety from potential acetate/formate impurities.

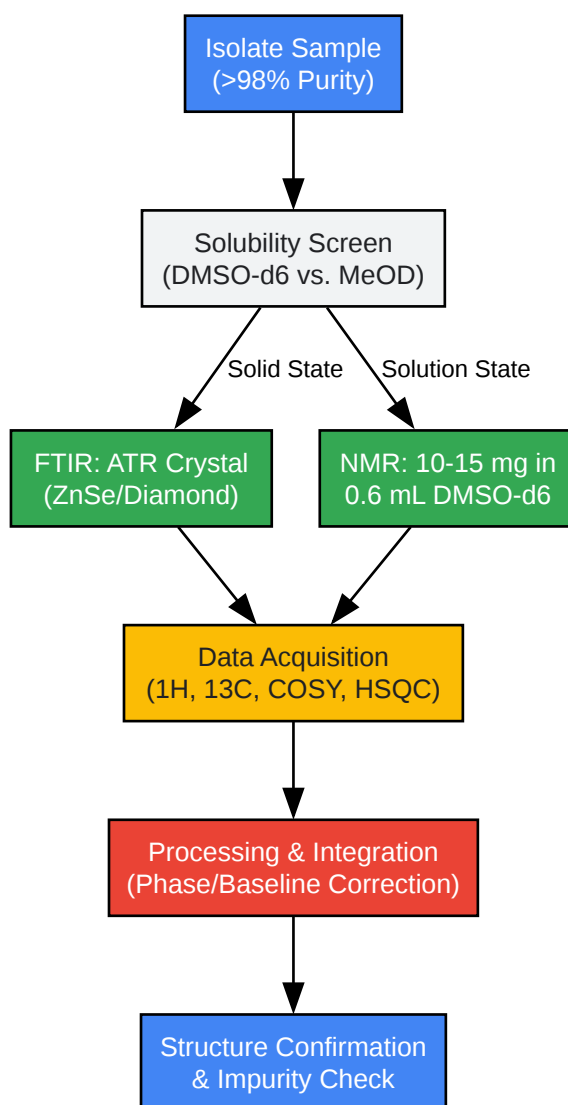
Structural Overview & Logic

Before spectral acquisition, the analyst must understand the chemical environment to optimize instrument parameters.

- Core Scaffold: 5-Aminosalicylic acid (5-ASA).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Modification: Acylation of the amine with a 2-methoxyacetyl group.
- Electronic Effects:
 - C-1 (COOH): Electron-withdrawing, deshields H-6.
 - C-2 (OH): Electron-donating, shields H-3; participates in intramolecular H-bonding with C=O (COOH).[\[4\]](#)
 - C-5 (Amide): The amide nitrogen lone pair is delocalized, reducing basicity and deshielding the NH proton.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data validation.



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Figure 1: Integrated workflow for spectroscopic characterization.

Protocol A: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: Identification of functional groups (Amide, Ether, Carboxylic Acid).

Methodology[5]

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

- Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which broadens OH bands.
- Crystal: Diamond or ZnSe (Single bounce).
- Parameters:
 - Range: 4000 – 600 cm
 - Resolution: 4 cm
 - Scans: 32 (Sample), 32 (Background)

Step-by-Step Procedure

- System Check: Ensure the ATR crystal is clean (verify with a background scan showing only CO /H O vapor lines).
- Sample Loading: Place ~2-5 mg of the solid powder onto the center of the crystal.
- Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensures good contact).
- Acquisition: Collect the spectrum.
- Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.

Representative Data & Interpretation

The spectrum will exhibit a characteristic pattern distinct from the starting material (5-ASA).

Functional Group	Wavenumber (cm)	Assignment & Notes
O-H Stretch	3300 – 2500 (Broad)	Overlapping Carboxylic Acid and Phenolic OH. The "fermi resonance" of COOH often creates a jagged appearance.
N-H Stretch	3350 – 3280 (Sharp)	Amide N-H. Distinct from the broad OH region.
C=O (Acid)	1680 – 1660	Carbonyl stretch of the benzoic acid. Lower frequency due to intramolecular H-bonding.
C=O (Amide I)	1650 – 1640	Amide I band (C=O stretch). Key indicator of the acylation success.
N-H Bend (Amide II)	1550 – 1530	Amide II band (N-H deformation).
C-O-C (Ether)	1120 – 1100	Diagnostic Peak: Methoxyacetyl ether stretch. Absent in 5-ASA.
C-O (Phenol)	1240 – 1200	Ar-O stretch.

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Full structural elucidation and connectivity verification.[5]

Methodology[5]

- Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).
- Solvent:DMSO-d
(99.8% D).

- Why: CDCl₃

will not dissolve this zwitterionic/polar compound. MeOD exchanges the labile protons (OH, NH, COOH), causing loss of critical structural information. DMSO-d₆

preserves these signals.

- Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Step-by-Step Procedure

- Preparation: Weigh 10–15 mg of sample into a clean vial.

- Dissolution: Add 0.6 mL DMSO-d₆

. Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

- Acquisition Parameters (

¹H):

- Pulse Angle: 30°
- Relaxation Delay (D1): 1.0 – 5.0 s (Ensure full relaxation for integration).
- Scans (NS): 16 or 32.
- Spectral Width: -2 to 16 ppm (to catch downfield COOH).

- Acquisition Parameters (

¹³C):

- Scans (NS): >512 (Carbon is less sensitive).
- Decoupling: Proton decoupled (CPD).

Representative Data & Assignment (¹H NMR)

Note: Chemical shifts (

) are estimates based on chemometric prediction of salicylate analogs in DMSO-d

.

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
COOH	13.0 – 14.0	Broad Singlet	1H	-	Highly deshielded acidic proton.
OH (C-2)	11.0 – 11.5	Broad Singlet	1H	-	Phenolic OH, often H-bonded to COOH.
NH (Amide)	9.8 – 10.2	Singlet	1H	-	Amide proton. Disappears with D ₂ O shake.
H-6	8.25	Doublet (d)	1H		Ortho to COOH (deshielded).
H-4	7.75	Doublet of Doublets (dd)	1H	,	Para to OH, Ortho to Amide.
H-3	6.95	Doublet (d)	1H		Ortho to OH (shielded by electron donation).
CH (Acetyl)	3.95	Singlet	2H	-	Methylene of the methoxyacetyl group.
OCH	3.35	Singlet	3H	-	Methoxy protons.

Representative Data (C NMR)

- Carbonyls: ~172 ppm (COOH), ~168 ppm (Amide C=O).
- Aromatic Quaternaries: ~160 ppm (C-OH), ~112 ppm (C-COOH), ~130 ppm (C-N).
- Aromatic CH: ~130 ppm (C-6), ~122 ppm (C-4), ~117 ppm (C-3).
- Aliphatic: ~71 ppm (CH
-O), ~59 ppm (OCH
).

Quality Control & Validation

To ensure the data is reliable (Trustworthiness), perform the following system suitability tests:

- D
O Exchange Test:
 - Add 1-2 drops of D
O to the NMR tube and shake.
 - Result: The signals at >13 ppm (COOH), ~11 ppm (OH), and ~10 ppm (NH) must disappear or significantly diminish. This confirms they are exchangeable protons and not impurities.
- Residual Solvent Check:
 - Verify no peaks exist for Ethyl Acetate, Acetone, or DCM (common synthesis solvents) unless quantified as Residual Solvents (USP <467>).
- Integration Ratio:
 - The ratio of Aromatic Protons (3H) to Methoxy Protons (3H) must be exactly 1:1 within 5% error.

References

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(Provides comparative data for 5-ASA derivatives). [Link](#)
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Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

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